Product packaging for 3-Chloropropyl(triphenyl)phosphanium;gold(Cat. No.:CAS No. 61359-58-8)

3-Chloropropyl(triphenyl)phosphanium;gold

Cat. No.: B13783351
CAS No.: 61359-58-8
M. Wt: 536.8 g/mol
InChI Key: JSUYNUAJRUICMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chloropropyl(triphenyl)phosphanium;gold is a useful research compound. Its molecular formula is C21H21AuClP+ and its molecular weight is 536.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21AuClP+ B13783351 3-Chloropropyl(triphenyl)phosphanium;gold CAS No. 61359-58-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61359-58-8

Molecular Formula

C21H21AuClP+

Molecular Weight

536.8 g/mol

IUPAC Name

3-chloropropyl(triphenyl)phosphanium;gold

InChI

InChI=1S/C21H21ClP.Au/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;/q+1;

InChI Key

JSUYNUAJRUICMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Au]

Origin of Product

United States

Redox Catalysis Au I /au Iii Cycle :as Discussed in Section 3.1.3, This Pathway is Essential for Cross Coupling Reactions.uoa.gra Typical Cycle for a C Sp² C Sp Sonogashira Type Coupling Could Involve the Following Steps:

Influence of Counterions and Solvent Environment on Reaction Kinetics

The counterion and the solvent are not mere spectators in gold phosphonium-catalyzed reactions; they play a pivotal role in modulating the reactivity and selectivity of the catalyst, thereby significantly influencing the reaction kinetics.

The counterion associated with the cationic gold(I) center can have a profound impact on the catalytic activity. In many gold-catalyzed reactions, a neutral gold(I) precatalyst, such as (Ph₃P)AuCl, is activated by a silver salt (e.g., AgSbF₆, AgOTf) to generate the active cationic species, [(Ph₃P)Au]⁺. The nature of the counterion (e.g., SbF₆⁻, OTf⁻) introduced in this step is crucial. Weakly coordinating anions generally lead to more electrophilic and, therefore, more active gold catalysts. This is because a less coordinating anion results in a more "naked" and reactive cationic gold center, which can more effectively activate the substrate.

The counterion can also influence the reaction mechanism and selectivity. For instance, in some asymmetric transformations, chiral counterions, such as phosphate (B84403) anions derived from BINOL, have been employed to induce enantioselectivity. The intimate ion pair formed between the chiral anion and the cationic gold complex can create a chiral environment around the active site, directing the approach of the substrate and leading to the preferential formation of one enantiomer. However, studies have shown that the covalent character of the gold-counterion bond can also render the catalyst inactive in certain reactions, with catalytic activity being restored by the addition of a protic solvent or another silver salt to facilitate ligand exchange.

The following table summarizes the qualitative effects of counterions and solvents on the kinetics of typical gold phosphonium-catalyzed reactions based on general observations in the literature for related systems.

FactorPropertyInfluence on Reaction RateRationale
Counterion Coordinating AbilityDecreases with increasing coordinationStrongly coordinating anions reduce the electrophilicity of the gold center.
Size/Steric BulkCan influence substrate approachBulky anions can create specific steric environments around the catalyst.
Solvent PolarityGenerally increases with polarityPolar solvents can stabilize charged intermediates and transition states.
Coordinating AbilityCan decrease rate if strongly coordinatingCoordinating solvents can compete with the substrate for binding to the gold center.
Protic vs. AproticCan facilitate proton transfer stepsProtic solvents can act as proton donors or shuttles in the rate-determining step.

Applications of Gold Complexes with Phosphonium Ligands in Catalysis

Homogeneous Catalysis by Gold(I) and Gold(III) Complexes

In homogeneous catalysis, gold(I) and gold(III) complexes with phosphine (B1218219) ligands have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Gold(I) complexes, in particular, are well-developed and are recognized for their ability to activate carbon-carbon multiple bonds under mild conditions. acs.orgnih.gov While gold(III) catalysis has traditionally relied on inorganic salts, the use of phosphine ligands is becoming more common to enhance catalyst stability and tune reactivity, despite the challenge of potential phosphine oxidation by the Au(III) center. acs.orgnih.gov The steric and electronic properties of the phosphine ligands can be readily modified, allowing for fine-tuning of the catalyst's reactivity and selectivity. nih.gov

A significant area of advancement in gold catalysis is the development of stereoselective transformations, where chiral phosphine ligands play a pivotal role in controlling the three-dimensional arrangement of atoms in the product molecules. The use of axially chiral bisphosphine ligands has been a successful strategy in achieving high levels of enantioselectivity in various reactions. escholarship.org For instance, chiral gold(I) phosphite complexes have been shown to be highly effective precatalysts for the [4+2] cycloaddition of aryl-substituted 1,6-enynes, yielding products with high enantiomeric ratios. nih.gov

The design of the chiral ligand is crucial, as its steric and electronic properties directly influence the asymmetric induction at the gold center. In some cases, a "matched" effect between a chiral phosphine-gold catalyst and a chiral silver salt (used as a co-catalyst) is necessary to achieve high enantioselectivity. mdpi.com This cooperative effect highlights the intricate nature of these catalytic systems.

Table 1: Examples of Stereoselective Transformations Catalyzed by Chiral Gold-Phosphine Complexes

Reaction TypeChiral LigandSubstrateProductEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)
[4+2] Cycloaddition(R)-Tol-BINAP derived phosphite1,6-enyneBicyclic compoundup to 94:6 er
Allene (B1206475) HydroalkoxylationChiral Phosphine & Chiral AnionAllenyl alcoholCyclic etherHigh ee
CyclopropanationDTBM-SEGPHOSStyrene and diazoacetateCyclopropaneup to 94% ee, >20:1 dr

A hallmark of gold-phosphine catalysis is the exceptional ability of gold(I) complexes to act as soft and carbophilic π-acids, selectively activating alkynes, allenes, and alkenes towards nucleophilic attack. nih.govnih.govsemanticscholar.org This activation is attributed to the relativistic effects of gold, which increase its electrophilicity. nih.gov The presence of electron-donating or electron-withdrawing groups on the unsaturated substrate can further enhance the regio-, stereo-, and chemoselectivities of these transformations. nih.govsemanticscholar.orgacs.orgacs.org

Gold(I) phosphine complexes are particularly effective for the activation of alkynes, making them susceptible to attack by a wide range of nucleophiles, including alcohols, water, and arenes. nih.gov This has led to the development of a broad array of synthetic methods for constructing new chemical bonds under mild reaction conditions. nih.gov

Table 2: Activation of Unsaturated Substrates by Gold-Phosphine Catalysts

Substrate TypeCatalyst SystemNucleophileProduct Type
Alkyne[Au(I)-phosphine]+AlcoholEnol ether or Ketal
Allene[Au(I)-phosphine]+EpoxidePolyether
Alkene[Au(I)-phosphine]+AreneHydroarylated product
Enyne[Au(I)-phosphine]+Intramolecular alkeneBicyclic compound

Gold-phosphine catalysts are widely employed in a variety of cyclization and rearrangement reactions, enabling the construction of complex molecular architectures from simple starting materials. researchgate.net One of the most prominent applications is in the cycloisomerization of enynes, where gold(I) catalysts efficiently trigger the formation of carbo- and heterocyclic ring systems. researchgate.netacs.org The reaction typically proceeds through the activation of the alkyne by the gold catalyst, followed by nucleophilic attack from the tethered alkene. acs.org

These catalysts also play a crucial role in rearrangement reactions, such as the Meyer-Schuster rearrangement of propargyl alcohols to enones. nsf.gov Gold-catalyzed rearrangement reactions of sulfonium and selenium ylides have also been developed, proceeding via a nih.govsemanticscholar.org-sigmatropic rearrangement. acs.org Furthermore, gold catalysts can facilitate cascade reactions, where a single catalyst promotes multiple transformations in a single operation, leading to a rapid increase in molecular complexity. nih.govnih.gov For example, cationic gold(I) phosphite catalysts have been used to activate allenes for cascade reactions with epoxides, producing complex polyether structures. nih.gov

Heterogeneous Catalysis and Supported Gold Systems

While homogeneous gold catalysis offers high selectivity and activity, the recovery and reuse of the catalyst can be challenging. nih.gov To address this, significant research has focused on the development of heterogeneous gold catalysts, where the active gold species is immobilized on a solid support. acs.orgnih.govwikipedia.org This approach combines the advantages of homogeneous catalysis with the practical benefits of heterogeneous systems, such as ease of separation and improved catalyst stability.

Various strategies have been developed to immobilize gold-phosphine and gold-phosphonium catalysts onto solid supports. These supports can range from inorganic materials like silica (B1680970) and alumina to organic polymers and magnetic nanoparticles. nih.govnih.gov

One common approach involves the covalent attachment of a phosphine ligand to the support material, followed by coordination with a gold precursor. For instance, gold(I) complexes have been successfully immobilized on ordered mesoporous polymers, resulting in highly efficient and recyclable catalysts for amination and cyclization reactions. nih.gov The mesoporous structure of the support can enhance the catalytic activity compared to the homogeneous counterpart. nih.gov Another strategy involves the use of molecular gold phosphine complexes as precursors for the synthesis of supported gold nanoparticles. nih.gov

Supported gold catalysts are highly effective for a range of oxidation reactions, including the low-temperature oxidation of carbon monoxide (CO), a critical process for air purification and in fuel cells. nih.govbohrium.comdesy.deresearchgate.netnih.gov The catalytic activity of supported gold nanoparticles is highly dependent on their size, with smaller particles generally exhibiting higher activity. wikipedia.org

The use of binuclear gold phosphine complexes as precursors for alumina-supported gold catalysts in CO oxidation has been investigated. nih.govbohrium.com It was found that the nature of the phosphine ligand in the precursor complex significantly influences the catalyst's activation behavior and performance. nih.govbohrium.com For example, a catalyst derived from [Au₂(μ₂-POP)₂]OTf₂ (where POP is tetraphenylphosphoxane) on alumina showed superior performance compared to a phosphine-free reference catalyst. bohrium.com This enhanced activity is attributed to the formation of phosphorus-containing ligand residues on the support, which stabilize the gold nanoparticles against sintering and modify their electronic properties. nih.gov

Table 3: Performance of Supported Gold-Phosphine Derived Catalysts in CO Oxidation

Catalyst PrecursorSupportT50 (°C) for CO Conversion (Second Run)Key Findings
[Au₂(μ₂-POP)₂]OTf₂Al₂O₃~150Outperforms P-free reference; P-residues enhance stability and activity.
[Au₂(μ₂-dppe)₂]OTf₂Al₂O₃>300Significantly lower activity compared to the POP-derived catalyst.
HAuCl₄ (P-free reference)Al₂O₃~250Lower activity and stability compared to the POP-derived catalyst.

Catalyst Stability and Recyclability Considerations

A critical factor in the practical application of any catalytic system is its stability and the potential for recycling, which directly impacts the economic and environmental viability of a chemical process. Research into gold complexes with phosphonium (B103445) ligands has addressed these challenges through several innovative strategies, primarily focusing on the heterogenization of homogeneous catalysts and the inherent stability imparted by the ligand-metal interaction.

The nature of the phosphine ligand itself is a key determinant of the stability and reactivity of gold-phosphine clusters. nih.gov The relatively weak gold-phosphorous (Au-P) bond, while contributing to the lability often desired for catalytic activity, can also be leveraged for ligand exchange and removal, which is a critical step in the activation of gold-based catalysts without causing agglomeration of the metal centers. nih.gov

One of the most effective strategies for enhancing recyclability is the immobilization of homogeneous gold phosphine complexes onto solid supports. By covalently grafting these complexes onto materials like silica, highly efficient and recyclable heterogeneous catalysts can be developed. For instance, phosphine-gold chloride complexes anchored to chiral silica nanohelices have been shown to be robust catalysts for reactions such as the spirocyclization of aryl alkynoate esters. researchgate.net These supported catalysts can be easily recovered and reused multiple times without a discernible loss of catalytic efficiency. researchgate.net In some cases, these catalysts have been successfully recycled for up to 25 cycles with the periodic addition of a co-catalyst. researchgate.net

Another important consideration is the dynamic behavior of the phosphine ligands under reaction conditions. Studies on binuclear gold phosphine complexes used as precursors for supported gold catalysts have revealed that the decomposition of these ligands can lead to the formation of phosphorus-containing residues on the support material. nih.govresearchgate.net These residues can play a crucial role in enhancing the thermal stability of the resulting gold nanoparticles by preventing sintering, a common deactivation pathway for heterogeneous catalysts. nih.govresearchgate.net This interaction between the ligand remnants and the gold particles highlights a delicate balance between stabilizing the active species and potentially blocking active sites. chemrxiv.org

The development of water-soluble phosphine ligands has also opened avenues for catalyst recycling in aqueous media. utep.edunih.gov Gold(I) complexes bearing sulfonated phosphine ligands are soluble in water, facilitating reactions in this environmentally benign solvent. utep.edunih.gov After the reaction, the catalyst can often be separated from the organic products, allowing for its recovery and reuse.

The table below summarizes different strategies employed to enhance the stability and recyclability of gold catalysts with phosphonium ligands, along with their key findings.

StrategySupport/Ligand TypeKey Findings
Immobilization Silica nanohelicesCatalyst recyclable for up to 25 cycles with no loss of efficiency. researchgate.net
Ligand Decomposition Binuclear gold phosphine complexesP-containing residues enhance thermal stability and prevent sintering of Au nanoparticles. nih.govresearchgate.net
Aqueous Biphasic Catalysis Water-soluble sulfonated phosphinesEnables catalyst recycling in aqueous reaction media. utep.edunih.gov

Photoredox Catalysis and Light-Induced Transformations

The synergy of gold catalysis with visible light has unlocked novel reaction pathways and expanded the synthetic utility of gold complexes. This emerging field leverages the unique redox properties of gold, often cycling between Au(I) and Au(III) oxidation states, facilitated by light-induced processes. rsc.org

One major approach is dual gold/photoredox catalysis, where a gold complex works in concert with a separate photocatalyst. rsc.orgchemrxiv.org In this system, the photocatalyst, upon light absorption, initiates an electron transfer process that can promote the oxidation of a Au(I) species to a reactive Au(III) intermediate. This strategy has been successfully applied to a variety of transformations, including arylative cyclizations.

More recently, efforts have focused on developing gold complexes that can function as single-component photoredox catalysts, eliminating the need for an external photosensitizer. This has been achieved by designing gold complexes with photoactive ligands. For example, a gold(I) complex featuring a naphthalene-diimide-functionalized N-heterocyclic carbene ligand has been shown to act as a "two-in-one" dual metallaphotoredox catalyst. acs.org In this system, the ligand itself absorbs light and initiates the photoredox cycle, which then couples with the catalytic activity of the gold center to promote oxidative C-C coupling reactions. acs.org

Light can also be used to directly trigger catalytic activity or regenerate the active catalyst. For instance, the photoreduction of gold(III) complexes to their corresponding gold(I) counterparts can be achieved under UV irradiation. rsc.org This process can be crucial for initiating a catalytic cycle or for regenerating the active Au(I) catalyst from a deactivated Au(III) state. Visible light has also been successfully employed to promote the oxidative addition of aryldiazonium salts to Au(I) complexes, a key step in many cross-coupling reactions. acs.org

The table below presents selected examples of light-induced transformations catalyzed by gold complexes with phosphonium and related ligands, highlighting the diversity of this approach.

Catalytic SystemTransformationRole of Light
Dual Gold/Photoredox SystemArylative Cyclization of o-AlkynylphenolsEnables Au(I)/Au(III) redox cycle through photocatalyst excitation. chemrxiv.org
Gold(I) Complex with Photoactive LigandOxidative C-C CouplingLigand acts as an internal photosensitizer to drive the reaction. acs.org
Dinuclear Gold(III) Phosphine ComplexDihalogen PhotoeliminationUV light induces reductive elimination to form Au(I) species. rsc.org
[AuCl(PPh₃)] with Ru-photosensitizerOxidative Addition of Aryldiazonium SaltsVisible light promotes the formation of a Au(III)-aryl species. acs.org

Computational and Theoretical Insights into the Chemical Compound and Gold Phosphonium Interactions

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic properties of gold-phosphine complexes. aip.orgaip.org These studies provide a detailed picture of molecular geometries, the nature of the gold-phosphorus bond, and the distribution of electron density within the molecule. nih.govmst.edu

Researchers employ a variety of density functionals and basis sets to calculate properties like metal-ligand bond distances and ligand binding energies. nih.gov DFT calculations on models of phosphine-stabilized gold clusters have shown that the positive charge in cationic complexes is often delocalized onto the phosphine (B1218219) ligands, leaving the gold core essentially neutral. aip.orgaip.org This charge delocalization is believed to be a key factor in how these clusters interact with substrates and supports in catalytic applications. aip.orgaip.org

The electronic structure analysis of gold-phosphine clusters reveals a complex interplay of cluster orbitals and d-band orbitals. nih.gov Electronic transitions originating from the d-band are significant in their excitation spectra. nih.gov The choice of the phosphine ligand, for example, replacing a simple phosphine like PMe₃ with a triphenylphosphine (B44618) (PPh₃) as found in 3-Chloropropyl(triphenyl)phosphanium, can significantly alter the nature of electronic transitions due to the introduction of low-lying π*-orbitals from the phenyl groups. nih.gov

Functional TypeExamplesTypical Application in Gold Chemistry
GGA (Generalized Gradient Approximation) OPBE, PBEGeometry optimizations and electronic structure calculations.
Hybrid PBE0, CAM-B3LYPMore accurate electronic properties and excitation spectra.
Meta-GGA TPSSGeometries and energies, offering improvement over GGA.
Other SVWN5, Xα, SAOPUsed for a range of properties from geometries to excitation spectra. nih.gov

This table summarizes various Density Functionals used in the study of gold-phosphine clusters, as highlighted in computational research. nih.gov

Mechanistic Probes using Ab Initio and Molecular Dynamics Simulations

While DFT provides a static picture of electronic structure, ab initio and molecular dynamics (MD) simulations offer insights into the dynamic behavior of these systems. zib.demdpi.com These methods are used to model reaction pathways, understand surface dynamics, and explore the conformational landscape of gold complexes and the nanoparticles they form. beilstein-journals.org

For instance, MD simulations have been used to study the structure and dynamics of DNA functionalized with gold nanoparticles, revealing how the molecules arrange themselves on the gold surface. researchgate.net Other simulations have explored how electrostatic interactions drive the absorption of biological molecules onto gold nanoparticles, which can influence their secondary structure. nih.gov In the context of catalysis, ab initio MD can be used to observe how temperature and the presence of reactants affect the gold surface over time, including surface restructuring and the movement of adsorbed molecules. zib.de These computational techniques are vital for building a molecular-level understanding of the mechanisms behind gold-mediated catalytic processes. nih.gov

Analysis of Aurophilic Interactions and Relativistic Effects

A defining feature of gold chemistry is the phenomenon of aurophilicity, a tendency for gold(I) centers to form weak, non-covalent gold-gold bonds. wikipedia.orgnih.gov This interaction, with a bond length of approximately 3.0 Å and a strength of 7–12 kcal/mol, is comparable to a hydrogen bond. wikipedia.org Aurophilicity arises from significant relativistic effects that are maximal for gold within its group in the periodic table. wikipedia.orgnih.gov

Relativistic effects stem from the high velocity of core electrons in heavy elements like gold. This leads to two major consequences:

Contraction of s and p orbitals: This contraction strengthens the covalent bonds gold forms with ligands. smith.edu

Expansion of d and f orbitals: The d and f orbitals are better shielded by the contracted inner orbitals, leading to their expansion and destabilization. u-tokyo.ac.jp This expansion is a key contributor to aurophilic interactions. wikipedia.org

Theoretical studies indicate that, on average, 28% of the binding energy in an aurophilic interaction can be attributed to the relativistic expansion of gold's d orbitals. wikipedia.org These interactions are not merely theoretical curiosities; they significantly influence the molecular and crystal structures of gold compounds, leading to the formation of dimers, chains, and layers which can affect material properties like luminescence and catalytic activity. nih.gov

ParameterValueSignificance
Bond Length ~3.0 ÅShorter than the sum of van der Waals radii, indicating an attractive interaction. wikipedia.org
Bond Strength ~7–12 kcal/molComparable in strength to a typical hydrogen bond. wikipedia.org
Relativistic Contribution ~28% of binding energyHighlights the quantum mechanical and relativistic origin of the force. wikipedia.org

This table outlines the key parameters characterizing the aurophilic bond, a unique feature in gold chemistry driven by relativistic effects.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry plays a predictive role in gold catalysis, helping to rationalize and forecast the outcomes of chemical reactions. chemrxiv.org For cationic gold(I) complexes, theoretical studies are essential for understanding how the structure of the phosphine ligand influences reactivity and selectivity. smith.edunih.gov

In gold-catalyzed cycloisomerization reactions, for example, the choice of phosphine ligand can determine which of several possible products is formed. nih.gov Computational models have shown that both the steric bulk and the electronic properties of the ligand are critical. nih.gov A disagreement between initial hypotheses, which implicated electronic effects, and subsequent computational studies, which suggested steric influences were dominant, highlights the complexity of these systems and the necessity of theoretical modeling to dissect subtle ligand effects. nih.gov By correlating observable reaction outcomes (like product ratios) with calculated properties of the ligands, researchers can develop predictive models. nih.gov This approach has been successfully used to predict the selectivity of a previously untested ligand, thereby enhancing the formation of a desired product. nih.gov

Theoretical Frameworks for Ligand Design in Gold Catalysis

A deeper understanding of reaction mechanisms and the factors governing catalyst reactivity promotes the rational design of new, more effective ligands. ntnu.no Theoretical frameworks provide the foundation for this design process, enabling chemists to tailor ligands with specific properties to meet the demands of a particular catalytic transformation. smith.edugessnergroup.com

The goal is to create ligands that can fine-tune the steric and electronic environment around the gold center. escholarship.orgnih.gov For instance, because linear, two-coordinate gold(I) complexes often have limited steric influence on the reaction, ligand design strategies have focused on creating "walls" that enclose the gold center or using binuclear gold complexes where the second gold center and its ligands provide additional steric bulk. escholarship.org

This approach has led to the development of novel classes of ligands beyond traditional phosphines, such as mononuclear phosphites and phosphoramidites. escholarship.orgnih.gov Furthermore, theoretical insights have spurred the creation of highly electron-donating ligands, like ylide-substituted phosphines (YPhos), which generate extremely active catalysts for challenging reactions. gessnergroup.com Combining computational methods with experimental work is essential for the continued progress of the field and the development of new, robust synthetic methodologies based on gold catalysis. ntnu.no

Advanced Materials Science Applications of Gold Complexes and Phosphonium Functionalized Gold Nanostructures

Design and Synthesis of Gold Nanoparticles Functionalized with Phosphonium (B103445) Moieties

The fabrication of gold nanoparticles (AuNPs) with precisely controlled properties is foundational to their application. Functionalization with phosphonium-based ligands is a key strategy to impart stability, solubility, and specific surface chemistries. Synthesis typically involves the reduction of a gold precursor, such as tetrachloroauric acid (HAuCl4), in the presence of the phosphine (B1218219) or phosphonium ligand, which directs the nanoparticle growth and prevents aggregation. ingentaconnect.com

One common method is the reduction of HAuCl4 with sodium borohydride (B1222165) in a two-phase, one-pot reaction at room temperature, which yields phosphine-stabilized AuNPs with small core diameters and narrow size distributions. ingentaconnect.comsigmaaldrich.com Another approach utilizes milder reducing agents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), in a simple, single-step synthesis to produce phosphine-stabilized AuNPs with sizes ranging from 1.2 to 2.8 nm. researchgate.net A versatile route to a wide array of functionalized nanoparticles involves the ligand exchange of pre-synthesized triphenylphosphine-stabilized particles with other molecules, such as omega-functionalized thiols. researchgate.net This method allows for the introduction of various functional groups while preserving the small core size of the precursor particle. researchgate.net

Phosphonium and phosphine-based ligands are crucial for stabilizing gold nanoparticles, preventing their agglomeration, and ensuring their dispersibility in various media. rsc.orgresearchgate.net The cationic nature of certain phosphonium groups can render the nanoparticles water-soluble, which is advantageous for biological applications. rsc.org The choice of ligand structure directly influences the resulting nanoparticle's size and long-term stability. For instance, multifunctional phosphine ligands can produce AuNPs with core diameters below 2 nm. ingentaconnect.com

Research has shown that AuNPs stabilized with specific phosphine oxide derivatives can remain stable for extended periods. For example, nanoparticles stabilized with (3-thioacetylpropyl)-diphenylphosphine oxide and (3-thioacetylpropyl)-thiodiphenylphosphine oxide were found to be stable for five months. rsc.org The stability is attributed to the interaction between the ligand and the gold surface, which is often stronger and more direct for phosphines compared to other functional groups. ingentaconnect.comnih.gov

Research Findings on Phosphonium/Phosphine-Stabilized Gold Nanoparticles
Stabilizing Ligand/MethodResulting AuNP SizeKey Findings & CharacterizationSource
Cationic Phosphonium Thiolate Ligands3–5 nmProduces water-soluble AuNPs; stability for months with slow oxidation of ligands. Characterized by XPS, LDI-TOF-MS, 31P NMR. rsc.org
1,1,1-tris(diphenylphosphinomethyl)ethane [P3]< 2 nmSynthesized via NaBH4 reduction; stronger Au-P interaction compared to Au-S. ingentaconnect.com
(3-thioacetylpropyl)di-(p-tolyl)phosphine oxide (4A)55 ± 13.6 nmStable for three months. rsc.org
(3-thioacetylpropyl)-diphenylphosphine oxide (4B)40 ± 8 nmStable for five months. rsc.org
(3-thioacetylpropyl)-thiodiphenylphosphine oxide (7)25 ± 6 nmStable for five months; high affinity for AuNP surface. rsc.orgrsc.org
Triphenylphosphine (B44618) (TPP) with 9-BBN reducing agent1.2–2.8 nmSimple one-step synthesis; size depends on reaction conditions. 31P NMR confirms TPP adsorption on AuNP surface. researchgate.net

The interaction between phosphonium-based ligands and the gold nanoparticle surface is predominantly a dative covalent bond, where the lone pair of electrons on the phosphorus atom contributes to the Au-P bond. nih.gov This direct gold-phosphorous bonding is a defining feature of these systems. nih.gov The strength of this interaction is critical; for example, the interaction of gold with phosphorus is considered stronger than with sulfur, influencing the choice of ligands for robust stabilization. ingentaconnect.comsigmaaldrich.com

The surface of these functionalized nanoparticles can be extensively characterized to understand the ligand shell. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS), and 31P Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the presence and binding of the phosphonium ligands on the AuNP surface. rsc.org XPS measurements can also be used to determine the ligand density, which directly correlates to the surface charge of the nanoparticles. nih.gov This surface coating of organic ligands provides discrete properties, including improved solubility and stability, by creating an energetic barrier that prevents particle aggregation. azonano.com

Optoelectronic Properties of Gold-Phosphonium Materials

Gold-phosphonium materials exhibit a range of interesting optoelectronic properties, largely stemming from the interaction between the metallic gold core and the electronic characteristics of the phosphonium ligands. These properties, particularly luminescence and surface plasmon resonance, are highly tunable and form the basis for applications in sensing and electronic devices. rsc.orgresearchgate.net

The luminescence of gold(I)-phosphine complexes can be precisely controlled by modifying the molecular structure. rsc.orgresearchgate.net By functionalizing the phosphine ligands with different chromophores (light-absorbing groups) such as triphenylene (B110318) or phenanthrene, the photophysical properties, including fluorescence and phosphorescence, can be systematically tuned. rsc.orgrsc.org The coordination of the ligand to the gold(I) center significantly influences processes like intersystem crossing, which is critical for achieving phosphorescence. rsc.org

Many of these complexes exhibit room-temperature phosphorescence (RTP), a desirable property for various optical applications. researchgate.net The emission color and quantum yields are highly dependent on the specific ligand structure and the coordination environment around the gold atom. researchgate.netresearchgate.net For instance, certain phosphine oxide-containing gold(III) complexes have been designed to have tunable emission colors that span from sky-blue to the near-infrared region. researchgate.net The luminescent behavior is also influenced by intermolecular interactions, such as aurophilic (Au⋯Au) contacts and π–π stacking, which can be controlled through ligand design. rsc.orgresearchgate.net

Tuning of Photophysical Properties in Gold-Phosphine Complexes
Complex Type/Ligand FeatureObserved Photophysical BehaviorKey Influencing FactorsSource
Gold(I) complexes with chromophore-functionalized phosphinesRoom-temperature phosphorescence (RTP) and fluorescence.Coordination environment and chromophore positioning influence intersystem crossing and aggregation behavior. rsc.orgresearchgate.net
Triphenylene-derived ligandsAggregation-induced emission broadening.π-stacking and Au⋯π interactions in solution. rsc.org
Phenanthrene-derived ligandsStrong heavy atom effects, leading to enhanced phosphorescence.The presence of the heavy gold atom facilitates spin-orbit coupling. rsc.org
Phosphine oxide-containing Gold(III) complexesTunable emission color from sky-blue to near-infrared; high photoluminescence quantum yields.Switching of excited state characters by changing auxiliary ligands. researchgate.net
Mononuclear Gold(I)/phosphine compoundsPhosphorescence in both solid state and solution. Emission intensity is sensitive to phosphine concentration.Postulated luminescent species is the tris(phosphine)gold(I) cation, Au(PPh3)3+. acs.org

The unique optical properties of gold-phosphonium materials make them excellent candidates for sensing applications. researchgate.netnih.gov Many of these sensors operate based on the localized surface plasmon resonance (LSPR) of the gold nanoparticles. nih.govnanocomposix.com LSPR is a phenomenon where the conduction electrons on the nanoparticle surface collectively oscillate when excited by light of a specific wavelength, leading to strong light absorption and scattering. nanocomposix.com The LSPR is highly sensitive to the local refractive index at the nanoparticle's surface. nanocomposix.com

When molecules bind to the phosphonium-functionalized surface of the AuNPs, the local refractive index changes, causing a measurable shift in the LSPR peak. This principle is the basis for many chemical and biological sensors. researchgate.netnih.gov For example, AuNPs can be functionalized with specific chelating agents that bind to target metal ions, inducing nanoparticle aggregation and a corresponding color change that can be detected visually or with a spectrometer. acs.org Beyond sensing, the tunable luminescence of gold-phosphine complexes has led to their use in the fabrication of optoelectronic devices, such as solution-processed organic light-emitting devices (OLEDs), which have demonstrated high external quantum efficiencies. researchgate.net

Development of Hybrid Materials Incorporating the Chemical Compound

To further enhance the functionality and stability of gold-phosphonium nanostructures, they are often incorporated into larger matrix materials to form hybrids. These hybrid materials combine the unique properties of the gold nanoparticles with the structural or chemical attributes of the host material, such as a porous silica (B1680970) network. researchgate.netresearchgate.netmdpi.com

A prominent example is the encapsulation of gold nanoparticles within mesoporous silica to create gold@silica (Au@SiO2) hybrid nanoparticles. mdpi.comresearchgate.net This encapsulation significantly improves the colloidal, chemical, and thermal stability of the gold nanoparticles. mdpi.com The porous nature of the silica shell, such as in MCM-41 type materials, can also be exploited for applications in catalysis or controlled release systems. mdpi.comresearchgate.net

Recent synthetic advancements have enabled the creation of sophisticated hybrid structures with controlled morphology. Using simple, one-pot protocols, it is possible to control the position of the gold nanoparticle within the silica matrix. researchgate.netucm.es This has led to the development of "Janus" nanoparticles, named after the two-faced Roman god, where the gold core is located asymmetrically at the edge of the silica particle. mdpi.comresearchgate.net This anisotropy imparts directional physical interactions and selective chemical reactivity, properties not typically seen in isotropic nanoparticles, opening up new possibilities for creating smart and functional materials. mdpi.com This methodology has proven versatile and can be applied to gold nanoparticles of various sizes and shapes, including nanospheres and nanorods. researchgate.netucm.es

Polymerization Catalysis and Materials Synthesis Mediated by Gold-Phosphonium Species

Gold(I) complexes stabilized by phosphine ligands, which can be considered precursors or analogues to phosphonium species in catalytic cycles, are pivotal in mediating sophisticated chemical transformations for the creation of advanced materials. While their role in direct polymerization of simple monomers is an emerging area, their application in the synthesis of novel functional materials through polymer modification and the creation of polymer-supported catalytic systems is well-documented. These methods leverage the unique reactivity of gold-phosphine catalysts to either build complex molecular architectures or introduce new functionalities into existing polymer chains under mild conditions. nih.govacs.orgrsc.org

One major strategy involves the immobilization of homogeneous gold(I)-phosphine complexes onto solid polymer supports. This approach combines the high efficiency and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems, such as easy recovery and recyclability. rsc.org A notable example is the anchoring of phosphine-gold(I) complexes onto ordered mesoporous polymers like FDU-15. These solid-supported catalysts have demonstrated enhanced activity compared to their homogeneous counterparts in various organic transformations, including amination and cyclization reactions, which are fundamental steps in the synthesis of complex molecules and functional materials. rsc.org The mesoporous structure of the polymer support plays a crucial role, facilitating access of substrates to the catalytic gold centers. rsc.org

The synthesis of these heterogeneous catalysts involves a multi-step process. First, the polymer support is functionalized, for example, through chloromethylation. Subsequently, a phosphine ligand is introduced, which then coordinates with a gold precursor, such as (dimethyl sulfide)gold(I) chloride, to form the active catalytic species immobilized within the polymer matrix. rsc.org

Table 1: Synthesis and Performance of a Polymer-Supported Gold(I) Catalyst This table details the synthesis steps and catalytic performance of a heterogeneous gold(I) catalyst immobilized on a mesoporous polymer support for the amination of an allylic alcohol.

ParameterDescription
Catalyst System FDU-(p-CF3Ph)2PAuCl (Gold(I) complex with bis(4-(trifluoromethyl)phenyl)phosphine ligand)
Support Material Ordered mesoporous polymer FDU-15
Synthesis Step 1 Chloromethylation of FDU-15 polymer support using AlCl3.
Synthesis Step 2 Functionalization with the phosphine ligand to create ligand-modified material.
Synthesis Step 3 Coordination with Me2SAuCl in anhydrous THF to immobilize the gold(I) complex.
Gold Loading 1.4 wt%
Application Example Amination of cinnamyl alcohol with p-toluidine.
Performance Demonstrated high efficiency and could be recycled at least twelve times without significant loss of catalytic activity. rsc.org

A second significant application is the post-polymerization modification (PPM) of high-volume, commodity aromatic polymers. nih.govacs.org Homogeneous gold catalysis provides a mild and chemoselective method to directly functionalize the typically unreactive C–H bonds of aromatic rings within polymers like polystyrene (PS), polysulfone (PSU), and even waste polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govacs.org This strategy transforms inexpensive, readily available plastics into value-added materials with tailored properties for advanced applications. nih.gov

The process typically employs a gold(I) catalyst with a dialkylbiaryl phosphine ligand, which catalyzes the intermolecular hydroarylation between the aromatic units of the polymer and a functionalized alkyne, such as methyl propiolate. nih.govacs.org This reaction grafts new functional groups, like methyl acrylate, onto the polymer backbone. The effectiveness and outcome of the functionalization are highly dependent on the steric and electronic properties of the phosphine ligand, the counterion, and the method of catalyst activation. nih.govacs.org This approach avoids the harsh conditions and side reactions often associated with traditional polymer modification chemistries. nih.gov

Table 2: Gold-Catalyzed Post-Polymerization Modification of Polysulfone (PSU) This table summarizes the research findings for the functionalization of commercial polysulfone using different homogeneous gold(I)-phosphine catalysts.

Catalyst Ligand[Alkyne]/[PSU] RatioDegree of Functionalization (%)Key Observation
2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl1012.2Catalyst structure plays a pivotal role in the efficacy of the PPM reaction. nih.gov
(tBu)2(o-biphenyl)P105.9Reactivity depends on the steric and electronic environment of the catalyst. nih.govacs.org
JohnPhos104.1Mild reaction conditions (25 °C) are sufficient for functionalization. acs.org
2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl220.2Reducing the relative amount of alkyne can increase the functionalization. acs.org
(tBu)2(o-biphenyl)P221.6The process is chemoselective with no evidence of double hydroarylation. acs.org
JohnPhos218.2Enables the creation of value-added materials from commodity polymers. nih.gov

Future Directions and Emerging Research Avenues for the Chemical Compound

Exploration of Novel Coordination Modes and Oxidation States

Future research will likely delve into the versatile coordination chemistry and accessible oxidation states of gold in complexes analogous to 3-Chloropropyl(triphenyl)phosphanium;gold. While gold(I) complexes typically adopt a linear geometry, the exploration of higher oxidation states such as gold(III), which favors a square-planar configuration, remains a compelling area of study. nih.gov A significant challenge in this area is the propensity of phosphine (B1218219) ligands to be oxidized by gold(III), which has historically hindered the development of such catalysts. nih.gov However, investigating the electronic influence of the tethered phosphonium (B103445) group could reveal stabilizing effects that allow for the isolation and study of stable gold(III)-phosphine complexes.

Furthermore, the potential for the 3-chloropropyl group to participate in coordination or reactivity offers another dimension for exploration. Research into ligand exchange reactions and the potential for creating multidentate ligands from the phosphonium backbone could lead to complexes with unprecedented geometries and reactivities. researchgate.net The study of how different ligand arrangements and oxidation states influence the compound's catalytic and physical properties is a fundamental step toward designing more sophisticated chemical tools. chemrxiv.org

Integration into Multi-Metallic Systems and Cooperative Catalysis

The integration of this compound into multi-metallic systems represents a promising frontier for developing advanced catalytic processes. The synergy between gold and other transition metals (like palladium, rhodium, or copper) can unlock novel reaction pathways that are inaccessible to single-metal catalysts. In such systems, one metal center can activate one substrate while the gold complex activates another, leading to highly efficient and selective transformations.

Future work could focus on designing heterobimetallic complexes where the phosphonium ligand of the gold compound is modified to chelate a second, different metal. This would create a well-defined, atomically precise catalytic environment. Alternatively, the compound could be used in concert with other metallic nanoparticles or complexes in "one-pot" reactions, fostering cooperative catalysis. The distinct Lewis acidity of the gold(I) center, modulated by the phosphonium moiety, could complement the oxidative addition or reductive elimination cycles of other metals, leading to advancements in cross-coupling reactions and tandem catalysis.

Advancements in Asymmetric Gold Catalysis with Chiral Phosphonium Ligands

Asymmetric gold catalysis has become a powerful tool for constructing complex chiral molecules. mdpi.com A significant future direction involves adapting the this compound scaffold for enantioselective transformations. This would necessitate replacing the achiral triphenylphosphine (B44618) group with a chiral phosphine ligand. mdpi.compolyu.edu.hk The development of chiral bifunctional phosphine ligands, which contain a secondary functional group capable of interacting with the substrate, has proven to be a particularly effective strategy. nsf.govnih.govacs.org

Researchers could synthesize analogues of the title compound featuring state-of-the-art chiral biaryl phosphine ligands. The positively charged phosphonium component could offer unique secondary electrostatic interactions with the substrate or transition state, potentially enhancing both reactivity and enantioselectivity in novel ways. Exploring these chiral cationic gold complexes in reactions such as asymmetric cycloisomerizations, hydrofunctionalizations, and annulations could lead to the discovery of highly effective catalysts for synthesizing valuable, enantioenriched compounds. polyu.edu.hknsf.gov

Table 1: Examples of Chiral Phosphine Ligands in Asymmetric Gold Catalysis

Ligand TypeKey FeatureApplication ExamplePotential Advantage for Phosphonium Scaffold
Bisphosphine Ligands (e.g., Josiphos)Two coordinating phosphine centers for rigidity and creating a defined chiral pocket. polyu.edu.hkIntermolecular [2+2] annulations. polyu.edu.hkEnhanced structural definition and control over the chiral environment.
Bifunctional Monophosphine Ligands (e.g., WangPhos)Contains a remote basic group (e.g., amide) to interact with nucleophiles. nih.govacs.orgAsymmetric trapping of vinyl gold carbene species. nih.govacs.orgCombines electrostatic influence of the phosphonium with hydrogen bonding from the bifunctional group for enhanced control.
Bulky Monodentate Ligands (e.g., BrettPhos)High steric hindrance around the gold center. sigmaaldrich.comOxidative cyclization for synthesis of azetidinones. sigmaaldrich.comIncreased catalyst stability and prevention of side reactions. sigmaaldrich.com

Development of Smart Materials Responsive to External Stimuli

The unique combination of a gold center and an ionic phosphonium salt structure makes this compound an intriguing building block for "smart" materials. These are materials designed to change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemicals. researchgate.netrsc.org

Future research could explore the incorporation of this compound into polymer backbones or supramolecular assemblies. rsc.org The gold nanoparticles functionalized with phosphonium groups have already shown promise in this area, demonstrating high stability and responsiveness. rsc.org Similar principles could be applied to molecular systems, where changes in the environment could trigger a catalytic reaction or alter the material's optical or electronic properties. For example, the compound could be integrated into hydrogels that release a catalytically active species in response to a specific biological metabolite, creating a targeted drug delivery or diagnostic system. nih.govnih.gov

Computational and Experimental Synergy for Rational Design

A synergistic approach combining computational modeling and experimental work will be crucial for the rational design of next-generation catalysts and materials based on this compound. sigmaaldrich.com Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction mechanisms, transition state geometries, and the electronic structure of catalytic intermediates. nih.gov

For this specific compound, computational studies could elucidate how the cationic phosphonium group influences the electrophilicity of the gold center, predict the stability of different oxidation states, and model the non-covalent interactions between a chiral version of the catalyst and various substrates. nih.govacs.org This theoretical understanding can guide experimental efforts by predicting which ligand modifications or reaction conditions are most likely to lead to improved performance, thereby accelerating the discovery of new applications and optimizing existing ones. sigmaaldrich.comnih.gov This integrated approach ensures that the development of future systems is driven by fundamental understanding rather than empirical screening alone.

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing 3-Chloropropyl(triphenyl)phosphanium;gold complexes, and how can purity be optimized?

  • Methodological Answer : A high-yield synthesis involves a two-step process:

Dissolution of elemental gold in boiling aqua regia to form AuCl₄⁻, followed by precipitation of ClAuSMe₂ using dimethyl sulfide (93% yield).

Ligand substitution : Reacting the intermediate with 3-chloropropyl(triphenyl)phosphonium ligands in an inert solvent (e.g., benzene) under stirring at room temperature .

  • Purity Optimization : Use stoichiometric excess of phosphonium ligand, monitor reaction via ³¹P NMR, and purify via recrystallization from dichloromethane/ether mixtures.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound complexes?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C/³¹P NMR to confirm ligand coordination and purity; IR spectroscopy to identify Au-Cl/P-C vibrational modes .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXTL or SHELXL for structure refinement. Key parameters: R-factor < 5%, high-resolution data (<1.0 Å) to resolve Au-P bond lengths (typically 2.2–2.3 Å) .

Q. What safety protocols are critical when handling this compound complexes?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl).
  • Waste Disposal : Collect halogenated solvents and gold-containing waste separately; neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound complexes?

  • Methodological Answer :

  • Twinning Analysis : Use PLATON or TWINLAW to detect twinning; refine data with SHELXL’s TWIN/BASF commands .
  • High-Resolution Data : Collect data at synchrotron facilities (λ < 0.7 Å) to improve electron density maps.
  • Validation Tools : Check CIF files with checkCIF/ADRITVS for bond-length outliers and Hirshfeld surface analysis for intermolecular interactions .

Q. What experimental design considerations are essential for studying ligand exchange reactions in gold-phosphanium complexes?

  • Methodological Answer :

  • Variable Selection : Vary ligand concentration, solvent polarity (e.g., DMF vs. THF), and temperature (20–80°C) to probe kinetic vs. thermodynamic control.
  • Theoretical Framework : Link reactivity trends to HSAB theory (Au⁺ as soft acid; phosphonium ligands as soft bases) and use DFT calculations (e.g., Gaussian) to model transition states .

Q. How can factorial design optimize reaction conditions for synthesizing gold-phosphanium complexes?

  • Methodological Answer :

  • Factors : Investigate molar ratio (Au:ligand: 1:1–1:3), reaction time (1–24 h), and solvent (benzene, toluene).
  • Response Variables : Yield (gravimetric analysis), purity (HPLC), and crystallinity (PXRD).
  • Statistical Tools : Use ANOVA in software like Minitab to identify significant factors; apply 2³ factorial designs for interaction effects .

Q. How does ligand substitution (e.g., triphenylphosphine vs. 3-chloropropyl variants) affect catalytic activity in cross-coupling reactions?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs with varying substituents (e.g., Cl, alkyl chains) and test in Sonogashira or Suzuki-Miyaura couplings.
  • Kinetic Analysis : Monitor turnover frequency (TOF) via GC-MS; correlate with Hammett parameters (σ⁺) of substituents.
  • Mechanistic Probes : Use deuterium labeling or radical traps (TEMPO) to identify intermediates .

Data Contradiction and Theoretical Frameworks

Q. How should researchers address discrepancies in spectroscopic vs. crystallographic data for Au-P bond lengths?

  • Methodological Answer :

  • Cross-Validation : Compare SC-XRD distances with EXAFS measurements (Au L₃-edge) to account for solid-state vs. solution-state differences.
  • Electron Density Analysis : Use QTAIM (Quantum Theory of Atoms in Molecules) to assess bond critical points and covalent character .

Q. What strategies link experimental findings to theoretical models in gold-phosphanium chemistry?

  • Methodological Answer :

  • Computational Tools : Employ Gaussian or ORCA for geometry optimization (B3LYP/LANL2DZ) and NBO analysis to quantify Au-P bond strength.
  • Conceptual Framework : Map reactivity to frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution via ESP surfaces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.